Pressor Activity Head‑to‑Head: N‑(3‑Cyclohexylpropyl)hexan‑1‑amine vs. N‑Methyl‑hexylamine
In a direct head‑to‑head comparison within the N‑substituted hexylamine series, N‑(γ‑cyclohexylpropyl)‑hexylamine (the target compound) achieved approximately one‑half the pressor activity of N‑methyl‑hexylamine, the most potent aliphatic reference. Among all ring‑containing congeners tested (phenyl, cyclohexyl with varying methylene spacers), the target compound exhibited the greatest pressor action [REFS‑1].
| Evidence Dimension | Pressor activity (blood‑pressure elevation in anaesthetised animals) |
|---|---|
| Target Compound Data | ~50 % of N‑methyl‑hexylamine pressor response; greatest activity among ring‑containing compounds |
| Comparator Or Baseline | N‑Methyl‑hexylamine (reference standard, assigned 100 % pressor activity) |
| Quantified Difference | Target compound exhibits ~50 % relative pressor activity; out‑performs all phenyl‑substituted and other cyclohexyl‑substituted analogs |
| Conditions | Anaesthetised animal model (likely cat or dog), as reported in Proc. Soc. Exp. Biol. Med. 1946, 61, 343‑348 |
Why This Matters
Identifies the compound as the most active ring‑containing pressor agent in its series, making it the preferred positive control or tool compound for mechanistic pressor studies where a cycloalkyl substituent is required.
- [1] Lewis, J. R. Potentiating and Pressor Action of Some N‑Substituted Hexylamines. Proc. Soc. Exp. Biol. Med. 1946, 61, 343‑348. View Source
